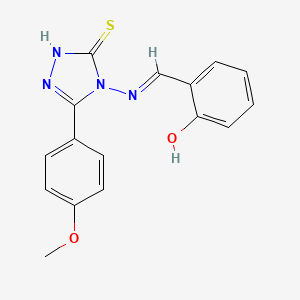
2-Methylnaphthalene-1,4-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnaphthalin-1,4-diyldibenzoat ist eine organische Verbindung mit der Summenformel C({25})H({18})O(_{4}). Es ist ein Derivat von Naphthalin, einem polycyclischen aromatischen Kohlenwasserstoff, und zeichnet sich durch das Vorhandensein von zwei Benzoatgruppen aus, die an das Naphthalinringsystem gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methylnaphthalin-1,4-diyldibenzoat beinhaltet typischerweise die Veresterung von 2-Methylnaphthalin-1,4-diol mit Benzoesäure oder deren Derivaten. Ein übliches Verfahren umfasst die folgenden Schritte:
Ausgangsstoffe: 2-Methylnaphthalin-1,4-diol und Benzoesäure.
Katalysatoren: Säurekatalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.
Reaktionsbedingungen: Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Toluol oder Dichlormethan durchgeführt.
Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-Methylnaphthalin-1,4-diyldibenzoat kontinuierliche Verfahren zur Steigerung der Effizienz und Ausbeute umfassen. Die Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Produktionskosten und -zeiten erheblich reduzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methylnaphthalin-1,4-diyldibenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere sauerstoffhaltige Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.
Substitution: Friedel-Crafts-Acylierung oder -Alkylierung unter Verwendung von Aluminiumchlorid als Katalysator.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Naphthochinone ergeben, während Substitutionsreaktionen Alkyl- oder Acylgruppen in die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
2-Methylnaphthalin-1,4-diyldibenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Modellverbindung in Studien über aromatische Substitutionsreaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien, einschließlich Polymeren und Farbstoffen, verwendet.
Wirkmechanismus
Der Mechanismus, durch den 2-Methylnaphthalin-1,4-diyldibenzoat seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so zu Veränderungen der Zellfunktion führen. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism by which 2-Methylnaphthalene-1,4-diyl dibenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Methylnaphthalin-1,4-diyldibenzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Naphthalin-1,4-diyldibenzoat: Fehlt die Methylgruppe, was seine Reaktivität und Eigenschaften beeinflussen kann.
2-Methylnaphthalin-1,4-diyldiacetat: Enthält statt Benzoat Acetatgruppen, was sein chemisches Verhalten und seine Anwendungen beeinflusst.
1,4-Dihydroxynaphthalin: Die Stammdiolverbindung, die als Vorläufer für verschiedene Derivate dient.
Die Einzigartigkeit von 2-Methylnaphthalin-1,4-diyldibenzoat liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und physikalische Eigenschaften verleihen und es für spezialisierte Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
2211-31-6 |
|---|---|
Molekularformel |
C25H18O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI-Schlüssel |
BVVDINJVWBJRHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
